molecular formula C20H17ClN2O3 B2511357 (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421587-02-1

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2511357
CAS RN: 1421587-02-1
M. Wt: 368.82
InChI Key: AQUAKAGEIWKQNQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system, reducing inflammation and promoting tissue repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide vary depending on the specific application. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In inflammatory disease research, it has been shown to reduce inflammation and promote tissue repair. In antibacterial and antifungal research, it has been shown to inhibit the growth and replication of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide in lab experiments include its potential as a multi-targeted drug with applications in various fields of research. Its ability to inhibit cancer cell growth and modulate the immune system make it a promising candidate for the development of new drugs. However, the limitations of using (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide. One potential direction is the development of new drugs based on its multi-targeted properties. Another direction is the investigation of its potential as a treatment for other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
Conclusion:
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound with potential applications in various fields of scientific research. Its ability to inhibit cancer cell growth, modulate the immune system, and inhibit the growth of bacteria and fungi make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.

Synthesis Methods

The synthesis of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide involves the reaction of 2-chlorophenylacrylic acid with 2-butyn-1-amine to form an intermediate, which is then reacted with 4-aminophenol to yield the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide has potential applications in various fields of scientific research. It has been studied as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-17-9-3-1-7-15(17)11-12-19(24)23-13-5-6-14-26-18-10-4-2-8-16(18)20(22)25/h1-4,7-12H,13-14H2,(H2,22,25)(H,23,24)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUAKAGEIWKQNQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide

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